REACTION_CXSMILES
|
Cl.C(OC(=O)[CH2:6][CH:7]([C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1)[CH2:8][CH2:9][CH2:10][NH2:11])C.C(=O)([O-])[O-:21].[K+].[K+]>C(O)C>[Br:18][C:15]1[CH:16]=[CH:17][C:12]([CH:7]2[CH2:8][CH2:9][CH2:10][NH:11][C:6]2=[O:21])=[CH:13][CH:14]=1 |f:0.1,2.3.4|
|
Name
|
6-amino-3-(4-bromo-phenyl)-hexanoic acid ethyl ester hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC(CCCN)C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
1039 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
after addition of dilute hydrochloric acid and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
wash with water and dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1C(NCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1387 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |